

The Dopamine D2 Receptor Agonist Activity of FR64822: A Technical Guide

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Compound of Interest

Compound Name: FR 64822

Cat. No.: B1674032

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Introduction

FR64822, chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine, is a novel, non-opioid compound that has demonstrated significant antinociceptive properties.^[1] Preclinical studies have established that the mechanism of action for FR64822 is mediated through its activity as an indirect agonist of the dopamine D2 receptor.^[1] This technical guide provides a comprehensive overview of the available pharmacological data, experimental methodologies used to characterize its activity, and the relevant signaling pathways involved.

Core Pharmacology of FR64822

FR64822 exhibits its pharmacological effects by indirectly stimulating dopamine D2 receptors. This mode of action has been substantiated in animal models where its antinociceptive effects were attenuated by the D2 receptor antagonist, sulpiride, but not by the D1 receptor antagonist, Sch23390.^[1]

Quantitative Data Presentation

While extensive in vitro characterization of FR64822's binding affinity and functional potency at the dopamine D2 receptor is not readily available in the public domain, in vivo studies have provided a measure of its potency in a behavioral model of analgesia.

Table 1: In Vivo Potency of FR64822

Assay	Species	Route of Administration	Endpoint	Potency (ED ₅₀)	Reference
Acetic Acid Writhing Test	Mouse	Oral (p.o.)	Antinociception	1.8 mg/kg	[1]

Table 2: In Vitro Pharmacological Profile of FR64822 (Data Not Available)

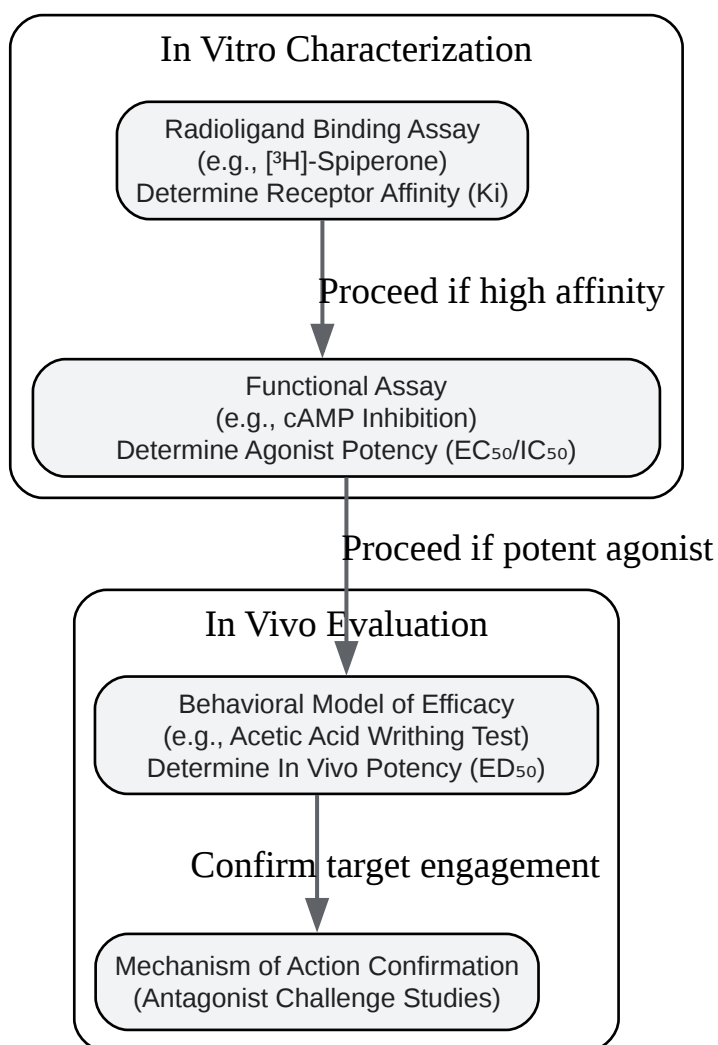
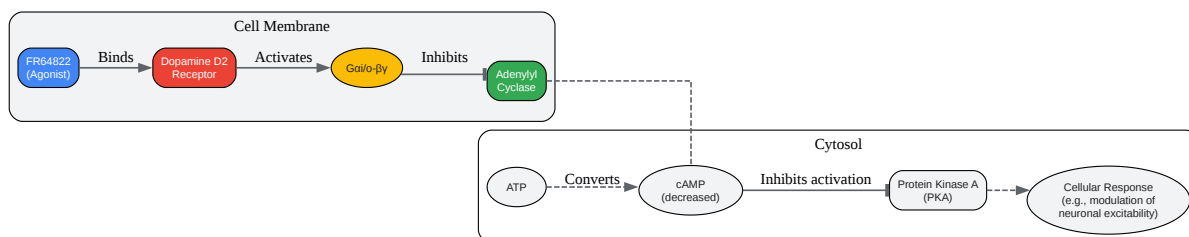
Assay	Receptor/Target	Radioligand	Parameter	Value	Reference
Radioligand Binding	Dopamine D2	e.g., [³ H]-Spiperone	K _i	N/A	N/A
Functional Assay	Dopamine D2	e.g., cAMP accumulation	EC ₅₀ /IC ₅₀	N/A	N/A

Note: To the best of our knowledge, specific in vitro quantitative data for FR64822, such as K_i or IC₅₀ values from receptor binding or functional assays, have not been published in the peer-reviewed scientific literature.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

FR64822, as an agonist of the dopamine D2 receptor, modulates intracellular signaling cascades primarily through the G*ai/o* family of G proteins. Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA).



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References

- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound - PubMed [pubmed.ncbi.nlm.nih.gov]
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